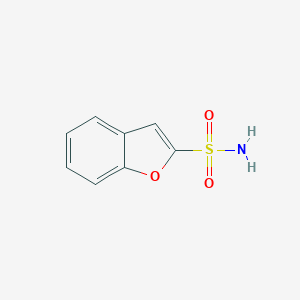

1-Benzofuran-2-Sulfonamide

説明

Synthesis Analysis

The synthesis of sulfonylated benzofurans, including 1-Benzofuran-2-sulfonamide, has been achieved through various innovative methods. A notable approach involves the Ag-catalyzed oxidative cyclization of 1,6-enynes with sodium sulfinates, which offers a convenient route to benzofurans bearing dual functional groups with high chemo- and regioselectivities under mild conditions (Wu et al., 2017). Similarly, a metal-free visible-light-induced method facilitates the synthesis through oxidative cyclization of 1,6-enynes and arylsulfinic acids, showcasing the capability for efficient C–S, C-C, and C=O bond formation in a single operation (Wang et al., 2020).

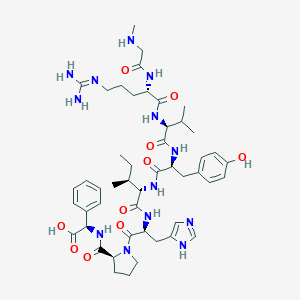

Molecular Structure Analysis

The molecular structure of 1-Benzofuran-2-sulfonamide derivatives has been extensively studied using X-ray diffraction, NBO, and HOMO-LUMO analysis. DFT studies have provided insight into the molecule's geometry, vibrational frequencies, and electronic properties, offering a comprehensive understanding of its stability and reactivity (Sarojini et al., 2012).

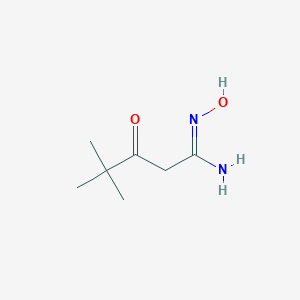

Chemical Reactions and Properties

The chemical reactivity of 1-Benzofuran-2-sulfonamide includes participation in various reactions, such as cyclofunctionalization processes to yield α-phenylsulfanylmethyl cyclic ethers, lactones, and sulfonamides. These reactions demonstrate the compound's utility in synthesizing complex molecules with potential biological activities (Crich et al., 2004).

Physical Properties Analysis

The physical properties of 1-Benzofuran-2-sulfonamide derivatives, such as melting points, solubility, and stability, have been characterized through thermal analysis, including TGA and DTA. These studies provide essential information for the compound's handling and application in various chemical processes (Sarojini et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilicity, and potential as a precursor for further chemical modifications, have been explored through reactions with diverse nucleophiles. Such studies underscore the versatility of 1-Benzofuran-2-sulfonamide as a building block for the synthesis of pharmacologically relevant molecules (Liu et al., 2009).

科学的研究の応用

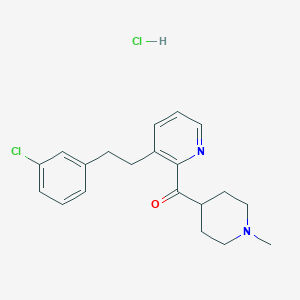

Catalysis and Synthesis

1-Benzofuran-2-Sulfonamide is instrumental in catalysis, specifically in oxidative C–H/C–H cross-coupling. This process is utilized to create ortho-sulfonamido bi(hetero)aryls, showing broad substrate scope and good functional group tolerance. This method has potential applications in material exploitation, including the synthesis of bi(hetero)aryl sultams and dibenzo[b,d]thiophene 5,5-dioxides (Ran, Yang, You, & You, 2018).

Antimicrobial Applications

Compounds containing benzofuran and sulfonamide, like 1-Benzofuran-2-Sulfonamide, have shown significant antibacterial activity. For instance, sulfonamide-based non-alkyne LpxC inhibitors demonstrated impressive activity against bacterial strains like E. coli and K. pneumoniae, indicating their potential as antibacterial agents (Kawai et al., 2017).

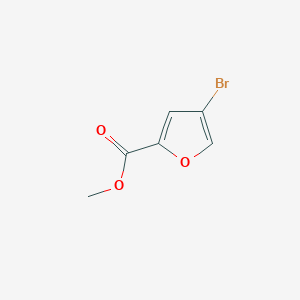

Organic Synthesis

In organic synthesis, 1-Benzofuran-2-Sulfonamide plays a role in the synthesis of sulfonylated benzofurans. Methods involving Ag-catalyzed oxidative cyclization using sodium sulfinates as reagents have been developed to produce benzofurans with dual functional groups (Wu et al., 2017). Another method involves metal-free visible-light-induced oxidative cyclization of 1,6-enynes and arylsulfinic acids, allowing for the sequential formation of C–S, C-C, and C = O bonds in one pot operation (Wang et al., 2020).

Enzyme Inhibition

1-Benzofuran-2-Sulfonamide derivatives are also used as enzyme inhibitors. They have been explored for their potency as carbonic anhydrase inhibitors, with implications in the development of ocular hypotensive agents (Graham et al., 1990).

Anticancer Activity

There is research indicating the role of benzofuran and N-aryl piperazine hybrid compounds, which can include 1-Benzofuran-2-Sulfonamide, in anticancer activities. Certain compounds in this class have shown potential against various human tumor cell lines, suggesting their relevance in cancer treatment research (Mao et al., 2016).

Photoredox Catalysis

1-Benzofuran-2-Sulfonamide is involved in photoredox catalysis, particularly in direct oxidative C-H amidation of heteroarenes. This process is vital for generating nitrogen-centered radicals under visible-light photoredox catalysis, thereby facilitating the amidation reaction (Tong et al., 2016).

将来の方向性

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable focus on the discovery of new drugs in the fields of drug invention and development .

特性

IUPAC Name |

1-benzofuran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBECZJTWMSIKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444336 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-2-Sulfonamide | |

CAS RN |

124043-72-7 | |

| Record name | 2-BENZOFURANSULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

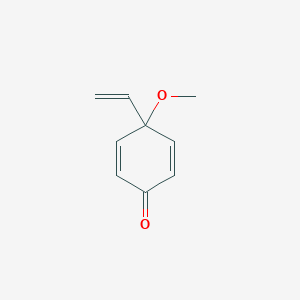

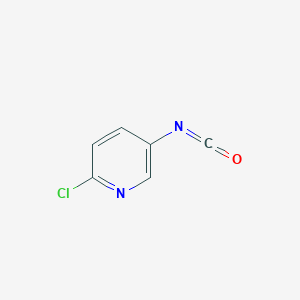

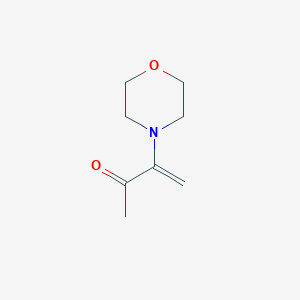

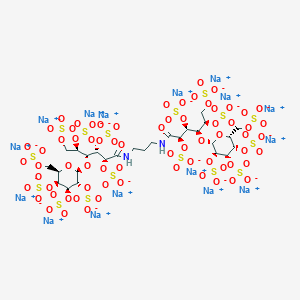

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。